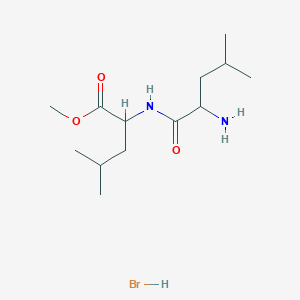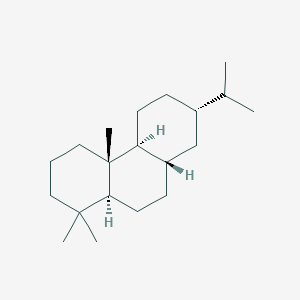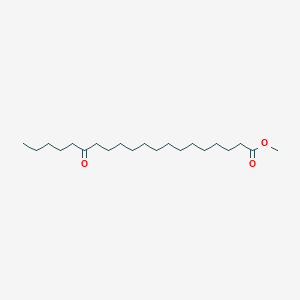
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of cancer treatment and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is not fully understood. However, several studies have suggested that this compound induces apoptosis in cancer cells through the activation of caspase enzymes. In neurodegenerative disorders, this compound has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- are diverse. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to protect dopaminergic neurons and reduce oxidative stress and inflammation. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- in lab experiments are its potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. This compound has been shown to have diverse biochemical and physiological effects, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments are its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of this compound.
Orientations Futures
The future directions for research on 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- are vast. Some potential future directions include:
1. Further studies on the mechanism of action of this compound in cancer cells and neurodegenerative disorders.
2. Optimization of the synthesis method to produce higher yields of the compound with better purity.
3. Studies on the potential side effects and toxicity of this compound.
4. Development of new formulations of this compound for better absorption and bioavailability.
5. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is a promising compound with potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. This compound has diverse biochemical and physiological effects and has been shown to induce apoptosis in cancer cells and protect dopaminergic neurons. However, further research is needed to determine the optimal dosage and administration of this compound and to determine its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- involves the reaction of 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta(b)quinoline with sulfur in the presence of a base. This method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
The scientific research application of 11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- is vast. This compound has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative disorders, and infectious diseases. Several studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has shown potential as a neuroprotective agent and can prevent the loss of dopaminergic neurons. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Propriétés
Numéro CAS |
18833-50-6 |
|---|---|
Nom du produit |
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO- |
Formule moléculaire |
C14H14ClNS |
Poids moléculaire |
263.8 g/mol |
Nom IUPAC |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinoline-11-thione |
InChI |
InChI=1S/C14H14ClNS/c15-9-6-7-13-11(8-9)14(17)10-4-2-1-3-5-12(10)16-13/h6-8H,1-5H2,(H,16,17) |
Clé InChI |
URSHSEXDRVGWQT-UHFFFAOYSA-N |
SMILES isomérique |
C1CCC2=C(C3=C(C=CC(=C3)Cl)N=C2CC1)S |
SMILES |
C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl |
SMILES canonique |
C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl |
Autres numéros CAS |
18833-50-6 |
Synonymes |
5,6,7,8,9,10-Hexahydro-2-chloro-11H-cyclohepta[b]quinoline-11-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



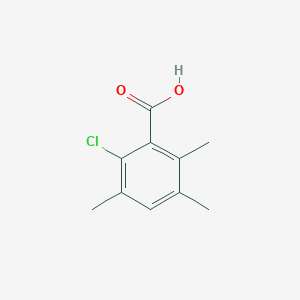
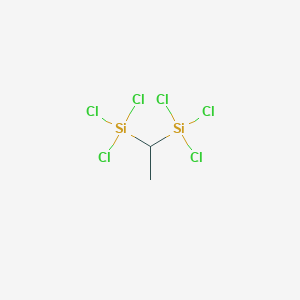
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

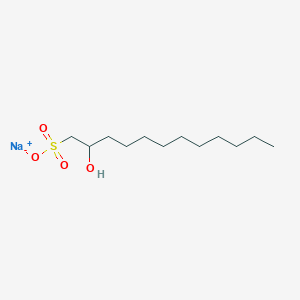
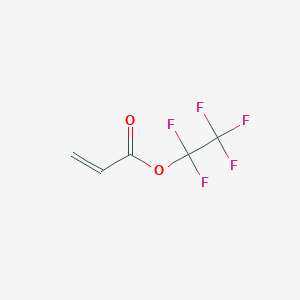
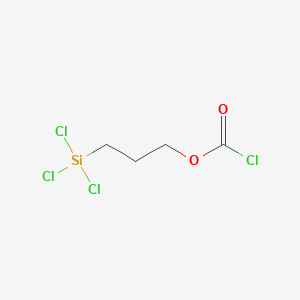
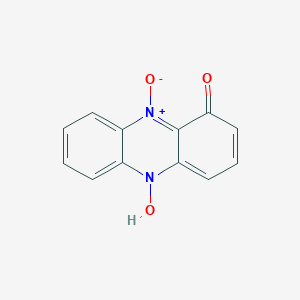

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

